1-Propene-1,3-diol, diacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1945-91-1 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
[(Z)-3-acetyloxyprop-2-enyl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(8)10-4-3-5-11-7(2)9/h3-4H,5H2,1-2H3/b4-3- |
InChI Key |
BAKOKAVZDCFZIH-ARJAWSKDSA-N |
SMILES |
CC(=O)OCC=COC(=O)C |
Isomeric SMILES |
CC(=O)OC/C=C\OC(=O)C |
Canonical SMILES |
CC(=O)OCC=COC(=O)C |
Other CAS No. |
31447-25-3 1945-91-1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propene 1,3 Diol, Diacetate
Chemo- and Regioselective Synthesis Approaches
The synthesis of 1-Propene-1,3-diol, diacetate fundamentally relies on the esterification of its precursor, 1-propene-1,3-diol. The control over which hydroxyl group reacts (chemoselectivity) and where the functional group is placed (regioselectivity) is a key challenge addressed by modern synthetic strategies.
Esterification of Allylic Diols and their Precursors
The direct diacetylation of 1-propene-1,3-diol is a primary route to this compound. This transformation typically involves reacting the diol with an acetylating agent in the presence of a catalyst. Common acetylating agents include acetic anhydride (B1165640) or vinyl acetate (B1210297).
Research into the esterification of related 1,3-diols provides insight into potential synthetic routes. For instance, a patented process describes the formation of esters from 1,3-propanediol (B51772) by reacting it with an organic acid. google.com This general approach can be adapted for the synthesis of the target diacetate.
Furthermore, studies on the regiospecific acetylation of similar molecules, such as 2-alkylidenepropane-1,3-diols, have demonstrated excellent yields and complete regioselectivity using porcine pancreatic lipase (B570770) (PPL) and vinyl acetate as the acyl donor. researchgate.net This highlights the potential of enzymatic methods in controlling the esterification of allylic diols.
Stereoselective and Enantioselective Pathways to the Diacetate
Achieving stereocontrol is a significant focus in the synthesis of 1,3-diol diacetates, particularly for creating chiral building blocks for complex molecules. nih.govrsc.org Asymmetric desymmetrization of prochiral 2-substituted-1,3-propanediols is a powerful strategy. nih.govacs.org
A notable advancement is the one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic mixtures of 1,3-diols. nih.govnih.gov This dynamic kinetic asymmetric transformation (DYKAT) combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.govnih.gov The process efficiently converts racemic diols into highly pure syn-1,3-diacetates. nih.govnih.gov
Enzymatic acylation is a widely used method for the desymmetrization of prochiral 1,3-diols. ntnu.nomdpi.com Lipases are particularly effective biocatalysts for these transformations, demonstrating high specificity. ntnu.no For example, the lipase-catalyzed desymmetrization of 2-substituted propane-1,3-diols is a key step in the synthesis of biologically active compounds. mdpi.com
| Catalyst System | Substrate | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| CALB / Ruthenium catalyst | Racemic 1,3-diols | Isopropenyl acetate | syn-1,3-diacetates | up to 73 | >99 | >90:10 (syn:anti) | nih.govnih.gov |
| Chiral Dinuclear Zinc Catalyst | meso 2-Aryl-1,3-propanediols | Vinyl benzoate | Chiral monoesters | High | High | N/A | nih.gov |
| Aminophosphinite Derivatives | meso-1,2-Diols | Benzoyl chloride | Monoester | - | up to 95 | N/A | acs.org |
| Porcine Pancreatic Lipase (PPL) | 2-Alkylidenepropane-1,3-diols | Vinyl acetate | (E)-Monoacetates | Excellent | N/A | Complete regioselectivity | researchgate.net |
| Amano Lipase AK / Novo SP435 | 2-Substituted-1,3-propanediol | - | R,S-monoester | - | - | - | acs.org |
Development of Novel Catalytic Systems for Synthesis
The development of innovative catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of the synthesis of this compound. Research efforts are directed towards homogeneous, heterogeneous, and biocatalytic systems.
Homogeneous Catalysis
Homogeneous catalysts offer high activity and selectivity under mild reaction conditions. In the context of synthesizing chiral 1,3-diol diacetates, a combination of a ruthenium catalyst and a lipase in a dynamic kinetic asymmetric transformation has proven highly effective. nih.gov This system allows for the conversion of a racemic mixture of diols into a single enantiomer of the diacetate with high yield and stereoselectivity. nih.govnih.gov
Another example is the use of chiral dinuclear zinc catalysts for the asymmetric acylation of meso 2-substituted-1,3-propanediols. nih.gov These catalysts can effectively desymmetrize the diols, providing access to valuable chiral building blocks. nih.gov Furthermore, Lewis acid catalysis with metal triflates like Hf(OTf)₄ has been shown to be effective in reactions involving diol diacetates, indicating their potential role in synthesis. nih.gov The synthesis of the precursor 1,3-propanediol can also be achieved using a homogeneous bimetallic cobalt-ruthenium catalyst. google.com
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. While specific examples for the direct esterification of 1-propene-1,3-diol to its diacetate using heterogeneous catalysts are not extensively documented, research on related transformations provides a strong basis for future development.
For instance, a biomass-derived heterogeneous catalyst has been successfully used for the protection of 1,3-diols through acetal (B89532) formation. nih.gov This demonstrates the feasibility of using solid catalysts for reactions involving the hydroxyl groups of 1,3-diols. The principles of this approach could be adapted to develop solid acid or base catalysts for the esterification of 1-propene-1,3-diol. Zirconium tetrachloride (ZrCl₄) has also been shown to be an efficient heterogeneous catalyst for both the protection of diols and the deprotection of diacetates. researchgate.net
Biocatalytic Approaches
Biocatalysis, particularly using enzymes like lipases, has emerged as a powerful and sustainable tool for the synthesis of chiral diol derivatives. rsc.orgresearchgate.net These methods are characterized by high selectivity under mild reaction conditions. researchgate.net
The enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols and their corresponding diacetates is a well-established strategy. acs.orgmdpi.com Lipases such as Amano Lipase AK and Novo SP435 have been successfully employed for these transformations. acs.org Porcine pancreatic lipase (PPL) has been used for the asymmetric transesterification of prochiral N-benzyloxycarbonyl-2-aminopropane-1,3-diol using vinyl acetate as the acyl donor. ntnu.no
The choice of enzyme and reaction conditions can allow for the selective synthesis of either enantiomer of the monoacetate from a prochiral diol. mdpi.com These biocatalytic methods are crucial for producing enantiomerically pure intermediates for the synthesis of complex natural products and pharmaceuticals. mdpi.com
| Enzyme | Substrate Type | Reaction Type | Acyl Donor | Key Findings | Reference |
| Candida antarctica Lipase B (CALB) | Racemic 1,3-diols | Dynamic Kinetic Asymmetric Transformation | Isopropenyl acetate | Produces enantiomerically pure syn-1,3-diacetates. | nih.gov |
| Amano Lipase AK | 2-Substituted-1,3-propanediol dibutyrate | Hydrolysis | - | Desymmetrization to yield R,S-monoester. | acs.org |
| Novo SP435 | 2-Substituted-1,3-propanediol | Acetylation | - | Desymmetrization to yield S-monoester. | acs.org |
| Porcine Pancreatic Lipase (PPL) | N-benzyloxycarbonyl-2-aminopropane-1,3-diol | Asymmetric transesterification | Vinyl acetate | Investigated enantiomeric distribution during the reaction. | ntnu.no |
| Porcine Pancreatic Lipase (PPL) type II | 2-Alkylidenepropane-1,3-diols | Regiospecific acetylation | Vinyl acetate | Convenient synthesis of (E)-monoacetates in excellent yields. | researchgate.net |
| Candida rugosa Lipase (CRL) | 2-Substituted-propane-1,3-diol | Acetylation | Vinyl acetate | Synthesis of chiral monoacetate building block. | mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of biocatalysis to minimize harsh reagents and byproducts, the implementation of solvent-free or reduced-solvent conditions, and the optimization of reaction efficiency to improve atom economy.
Solvent-Free and Reduced-Solvent Methodologies
Enzymatic catalysis, particularly with lipases, offers a promising avenue for the synthesis of this compound under solvent-free or reduced-solvent conditions. Lipases are known to function efficiently in non-aqueous environments and can catalyze acylation reactions with high selectivity, often eliminating the need for traditional organic solvents which are a major source of chemical waste. nih.govresearchgate.netnih.govresearchgate.netajchem-a.com
The direct esterification of 1-propene-1,3-diol with an acyl donor like vinyl acetate or acetic anhydride can be carried out in a solvent-free system using an immobilized lipase such as Candida antarctica lipase B (CALB). nih.govutupub.fi This approach not only reduces solvent usage but also simplifies product purification. nih.gov In such systems, one of the reactants can sometimes act as the solvent, further minimizing the environmental footprint. ajchem-a.com The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, also presents a green alternative to conventional solvents. nih.gov
Illustrative Data for Solvent-Free Enzymatic Acetylation:
While specific data for this compound is limited, the following table represents typical findings for the lipase-catalyzed acetylation of similar diols under solvent-free conditions.
| Catalyst | Acyl Donor | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Immobilized Candida antarctica lipase B | Vinyl Acetate | 50 | 24 | >95 |
| Immobilized Rhizomucor miehei lipase | Acetic Anhydride | 45 | 48 | ~90 |
| Lipozyme® RM IM | Lauric Acid | 50 | 3 | 95.3 |
This table is representative of data found for analogous compounds and is for illustrative purposes. nih.gov
Atom-Economy and Reaction Efficiency Studies
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.comyoutube.comkccollege.ac.in The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.
The synthesis of this compound from 1-propene-1,3-diol and acetic anhydride represents a reaction with potentially high atom economy. The theoretical calculation is as follows:
Reactants:
1-Propene-1,3-diol (C₃H₆O₂) - Molar Mass: 74.07 g/mol
Acetic Anhydride (C₄H₆O₃) - Molar Mass: 102.09 g/mol (2 equivalents are needed)
Products:
this compound (C₇H₁₀O₄) - Molar Mass: 158.15 g/mol
Acetic Acid (CH₃COOH) - Molar Mass: 60.05 g/mol (2 molecules are produced as a byproduct)
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (158.15 / (74.07 + 2 * 102.09)) x 100 = (158.15 / 278.25) x 100 ≈ 56.8%
To improve the atom economy, alternative acylation strategies can be employed. For instance, using vinyl acetate as the acyl donor in a lipase-catalyzed reaction generates acetaldehyde (B116499) as the only byproduct, which is more volatile and can be more easily removed than acetic acid. nih.gov
Reaction Efficiency Data from Literature on Analogous Compounds:
| Catalyst | Substrate | Acyl Donor | Yield (%) | Reference |
| Lipase B from Candida antarctica | Propane-1,3-diol | Methyl acetate | 80 | |
| Lipozyme 435 | (Z)-hex-3-en-1-ol | Ethylene glycol diacetate | 70 | nih.gov |
| Novozyme 435 | Nerol | Ethyl acetate | 91.6 | scirp.org |
This table presents data for similar enzymatic acylation reactions to illustrate typical efficiencies.
Mechanistic Investigations of Synthetic Transformations
The mechanism of lipase-catalyzed acylation is well-established and proceeds via a "ping-pong bi-bi" mechanism. mdpi.com This involves a two-step process:
Acylation of the Enzyme: The lipase's active site serine residue attacks the carbonyl group of the acyl donor (e.g., acetic anhydride or vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (e.g., acetic acid or acetaldehyde) and forming an acyl-enzyme intermediate.
Nucleophilic Attack by the Alcohol: The hydroxyl group of the 1-propene-1,3-diol then acts as a nucleophile, attacking the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently collapses to release the mono-acetylated product and regenerate the free enzyme. The second hydroxyl group can then undergo the same process to form the diacetate.
The regioselectivity of the lipase is a critical factor, particularly for unsymmetrical diols. Lipases generally show a preference for acylating primary alcohols over secondary alcohols. mdpi.com In the case of 1-propene-1,3-diol, both hydroxyl groups are primary, but the presence of the double bond may influence the enzyme's selectivity.
Mechanistic studies on the enzymatic acetylation of similar diols have sometimes revealed unexpected pathways, such as intramolecular acyl migration, which can affect the final product distribution. diva-portal.org Deuterium labeling studies can be employed to elucidate these alternative mechanistic pathways. diva-portal.org
Chemical Reactivity and Transformation Studies of 1 Propene 1,3 Diol, Diacetate
Reactions Involving the Allylic System
The reactivity of the allylic system in 1-propene-1,3-diol, diacetate is centered around the olefinic bond, which can participate in various addition reactions, pericyclic processes, and rearrangements.
Electrophilic and Nucleophilic Additions to the Olefinic Bond
The electron-rich double bond of this compound is susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. lookchem.comchem960.comacs.orgquora.com The regioselectivity of this addition is generally governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. lookchem.com For this compound, this would involve the formation of a carbocation at the carbon atom bearing an acetoxy group, stabilized by resonance.
Conversely, nucleophilic addition to the double bond can occur, particularly in the context of conjugate addition if the double bond is activated by an electron-withdrawing group. nih.govresearchgate.netutwente.nl In the case of this compound, the acetoxy groups are not strongly electron-withdrawing, so such reactions are less common but can be induced under specific conditions. An example of a nucleophilic addition is the reaction of 1,3-diacetoxypropene with potassium cyanide, which results in the formation of α-acetoxyglutaronitrile. pressbooks.pub
Table 1: Examples of Addition Reactions to Alkenes
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Electrophilic Addition | Hydrogen Halide (HX) | Halogenated alkane | lookchem.comchem960.com |
| Nucleophilic Addition | Potassium Cyanide (KCN) | Nitrile | pressbooks.pub |
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ethz.chresearchgate.net this compound, possessing a system of π-electrons, can potentially participate in such reactions.
Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. nih.govacs.orgmdpi.comnih.gov As an allylic acetate (B1210297), this compound could undergo researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Claisen rearrangement, particularly if converted to an appropriate vinyl ether derivative. nih.govmdpi.com Palladium(II) has been shown to catalyze the researchgate.netresearchgate.net-sigmatropic rearrangement of other allylic acetates, allowing for the complete transfer of chirality. acs.org
Diels-Alder Reaction: This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. pressbooks.pubsigmaaldrich.comwikipedia.orglibretexts.org While this compound itself is not a diene, it could potentially act as a dienophile in reactions with conjugated dienes to form six-membered rings. The reactivity in Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups on the dienophile. libretexts.org
Transformations of the Acetate Ester Functionalities
The two acetate ester groups in this compound are key sites for chemical modification, primarily through transesterification and deacetylation reactions.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. google.co.ug This reaction can be catalyzed by either acids or bases. For the related saturated compound, 1,3-diacetoxypropane (B1205214), transesterification can be achieved by reacting it with other alcohols to form different esters. acs.org This process is significant for modifying the properties of the molecule or for producing other valuable chemical intermediates. For instance, the transesterification of 1,3-diacetoxypropane with various alcohols can be catalyzed by enzymes, such as lipase (B570770) B from Candida antarctica (CAL-B), or by chemical catalysts like sulfuric acid and zinc chloride. nih.gov
Table 2: Catalyst Efficiency in Transesterification of 1,3-Diacetoxypropane
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| CAL-B | Toluene | 50 | 80 | nih.gov |
| H₂SO₄ | Neat | 70 | 75 | nih.gov |
| ZnCl₂ | Dichloromethane | 40 | 68 | nih.gov |
Selective Deacetylation Pathways
Deacetylation, the removal of the acetyl groups, can be achieved under certain conditions to yield the corresponding alcohol. acs.orgnih.gov In the case of this compound, selective deacetylation would lead to the formation of monoacetylated or diol products. This can be accomplished through hydrolysis in the presence of an acid or base. nih.gov The use of specific reagents can allow for chemoselective deacetylation, where one acetate group is removed in preference to the other, or where the acetate groups are removed without affecting other functional groups in the molecule. nih.govnih.gov For example, ethylenediamine (B42938) in methanol (B129727) has been used for the selective cleavage of acetate groups in complex natural products. nih.gov Another mild and chemoselective deacetylation method employs a catalytic amount of acetyl chloride in methanol. nih.gov
Oxidation and Reduction Chemistry
The double bond and the ester functionalities of this compound are subject to various oxidation and reduction reactions.
Oxidation: The olefinic bond can undergo several types of oxidation reactions.
A patent describes the oxidation of propene in the presence of acetic acid and a palladium catalyst to produce a mixture of products including 1,3-diacetoxypropane and other acetoxypropanes. google.co.ugfrontiersin.org
Reduction:
Table 3: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Expected Product(s) | Reference |
|---|---|---|---|
| Epoxidation | m-CPBA | This compound epoxide | libretexts.org |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | Propane-1,2,3-triol diacetate | libretexts.orglibretexts.org |
| Ozonolysis (Reductive) | 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Glyoxal, Formaldehyde, and acetate derivatives | quora.comlibretexts.orgdoubtnut.com |
| Catalytic Hydrogenation | H₂, Pd/C | 1,3-Diacetoxypropane | researchgate.netlibretexts.org |
Investigations into Polymerization Mechanisms as a Monomer Precursor
Detailed research specifically investigating the polymerization mechanisms of this compound as a monomer precursor is not extensively available in publicly accessible scientific literature. However, based on its chemical structure, which features a vinyl acetate group, potential polymerization pathways can be proposed by drawing parallels with the known behavior of similar vinyl and allyl esters. The primary mechanisms to consider for such a monomer are free-radical polymerization and cationic polymerization. purdue.eduwikipedia.org
The reactivity of the carbon-carbon double bond is central to its potential as a monomer. This double bond can, in principle, be susceptible to attack by radical or cationic initiators, leading to a chain-growth polymerization process. purdue.edu
Theoretical Polymerization Pathways:
Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. purdue.edu An initiator, such as a peroxide, would generate free radicals that add to the double bond of the this compound monomer. purdue.edu This would create a new radical species that can then react with subsequent monomer molecules, propagating the polymer chain. purdue.edu The presence of the allylic proton in this compound might lead to chain transfer reactions, which can limit the molecular weight of the resulting polymer.
Cationic Polymerization: This type of polymerization is initiated by electrophiles, such as strong protic acids or Lewis acids, which would attack the electron-rich double bond of the monomer to form a carbocation. wikipedia.org This carbocation then acts as the active center for the addition of further monomer units. wikipedia.org For cationic polymerization to be effective, the monomer must be capable of forming a stable carbocation. The oxygen atoms in the acetate groups could potentially stabilize the cationic intermediate through resonance. The solvent and counterion significantly influence the reactivity of the propagating cationic chain. wikipedia.org
The table below outlines the general steps involved in these theoretical polymerization mechanisms for a generic vinyl monomer, which would be applicable to this compound.
| Polymerization Mechanism | Initiation | Propagation | Termination |
| Free-Radical Polymerization | A free-radical initiator (e.g., peroxide) decomposes to form radicals which then add to the monomer's double bond. purdue.edu | The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. purdue.edu | Two growing radical chains combine (combination) or one abstracts a hydrogen from another (disproportionation). purdue.edu |
| Cationic Polymerization | An initiator (e.g., a strong acid) adds to the monomer's double bond, forming a carbocation. wikipedia.org | The carbocationic end of the growing chain adds to another monomer molecule. wikipedia.org | Reaction with a nucleophile (e.g., water), rearrangement, or proton transfer to a monomer or counterion. wikipedia.org |
Further empirical research is required to determine the precise reactivity of this compound under various polymerization conditions and to fully elucidate the operative mechanisms.
Derivatization Strategies and Synthesis of Analogues of 1 Propene 1,3 Diol, Diacetate
Synthesis of Substituted 1-Propene-1,3-diol, diacetate Derivatives
The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, often involving the derivatization of the corresponding 1,3-diols followed by acetylation. A notable and efficient method for producing enantiomerically pure syn-1,3-diacetates is through a one-pot dynamic kinetic asymmetric transformation (DYKAT) of racemic diastereomeric mixtures of 1,3-diols. nih.gov This process combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration to yield highly pure products. nih.gov
The general approach involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enzymatic acylation, and a ruthenium catalyst for the epimerization of the secondary alcohol in the diol or diol monoacetate. nih.gov Isopropenyl acetate (B1210297) is often employed as the acyl donor in these reactions. nih.gov This methodology has been successfully applied to synthesize a variety of unsymmetrical, acyclic syn-1,3-diacetates with different substituents. nih.gov
For instance, 1,3-diols can be prepared via standard techniques, such as a two-step process from commercially available aldehydes and acetone (B3395972) or 2-butanone. nih.gov These diol precursors can then be subjected to the DYKAT process to yield the desired substituted this compound analogues. The efficiency of this process allows for the synthesis of derivatives with yields of up to 73% and excellent enantioselectivities (>99%) and diastereomeric ratios (>90% syn). nih.gov
Another potential avenue for synthesizing substituted derivatives involves palladium-catalyzed reactions. For example, palladium-catalyzed regiodivergent synthesis can transform internal aliphatic propargyl esters into highly substituted 1,3-dienyl esters. nih.govresearchgate.net This strategy offers a way to introduce a variety of substituents with high regio- and stereoselectivity, providing access to a diverse library of structural analogues. nih.gov
Below is an interactive data table summarizing the synthesis of various substituted syn-1,3-diacetates via the DYKAT method.
Exploration of Structure-Reactivity Relationships in Analogues
The relationship between the structure of this compound analogues and their reactivity is a critical aspect of designing derivatives with specific properties. The nature and position of substituents on the carbon backbone can significantly influence the electronic and steric environment of the molecule, thereby affecting its reactivity.
Furthermore, the choice of the acyl donor can impact the reaction's efficiency. The use of isopropenyl acetate has been shown to significantly improve the dynamic kinetic asymmetric transformation process for the synthesis of syn-1,3-diacetates. nih.gov
The reactivity of the double bond in this compound and its analogues is also a key feature. Palladium-catalyzed reactions, for instance, can be employed for the stereoselective synthesis of 1,3-dienes. mdpi.com The nature of the substituents on the diene can influence the outcome of subsequent transformations, such as Diels-Alder reactions or other C-C bond-forming processes. The electronic properties of the substituents (electron-donating or electron-withdrawing) will affect the electron density of the double bonds and thus their reactivity towards various reagents.
Chiral Derivatives and Stereochemical Control in Derivatization
The synthesis of chiral derivatives of this compound with high stereochemical control is of significant interest due to the prevalence of chiral 1,3-diol motifs in many natural products and pharmaceuticals. sctunisie.org The dynamic kinetic asymmetric transformation (DYKAT) stands out as a powerful method for achieving excellent stereochemical control. nih.gov
This chemoenzymatic approach effectively combines deracemization and deepimerization of a racemic mixture of 1,3-diols into a single, enantiomerically pure syn-1,3-diacetate. nih.gov The stereocontrol is achieved through the synergistic action of three key processes:
Enzymatic Transesterification: A lipase selectively acylates one enantiomer of the diol.
Ruthenium-Catalyzed Epimerization: The remaining, unreacted enantiomer of the diol (or its monoacetate) is epimerized by a ruthenium catalyst, continuously feeding the substrate for the enzymatic acylation.
Intramolecular Acyl Migration: A rapid acyl migration occurs in the syn-1,3-diol monoacetate intermediate, which is crucial for achieving high diastereoselectivity. nih.gov
This combination of catalytic processes allows for the conversion of both enantiomers of the starting material into a single, highly enriched stereoisomer of the final product, with enantiomeric excesses often exceeding 99%. nih.gov
The development of chiral ligands for metal-catalyzed reactions also offers a pathway to stereocontrolled synthesis. For example, in palladium-catalyzed reactions for the synthesis of 1,3-dienes, the use of chiral ligands can induce enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles, demonstrating the potential for catalytic control over stereochemistry in related systems. nih.gov
The following table provides an overview of the key factors influencing stereochemical control in the synthesis of chiral this compound derivatives.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Propene 1,3 Diol, Diacetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-propene-1,3-diol, diacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.
1D NMR Techniques (e.g., ¹H, ¹³C)
One-dimensional (1D) NMR experiments are fundamental for determining the basic structure of a molecule.
¹H (Proton) NMR: A ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in this compound. The expected spectrum would show distinct signals for the vinyl protons, the methylene protons, and the methyl protons of the acetate (B1210297) groups. The chemical shift (δ) of these signals would indicate their electronic environment, the integration of the peaks would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons, allowing for the mapping of the proton framework.
¹³C (Carbon-13) NMR: A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the acetate groups, the olefinic carbons of the double bond, the methylene carbon, and the methyl carbons. The chemical shifts of these signals are characteristic of their hybridization and bonding environment. For example, the carbonyl carbons would appear significantly downfield (typically 160-220 ppm).
2D NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are employed to resolve complex structures and establish definitive atomic connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment would establish correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity between the vinyl protons and the methylene protons in the propene backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. It would be essential for definitively assigning which protons are attached to which carbons in the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise mass of the molecular ion of this compound with very high accuracy. This accurate mass measurement allows for the calculation of a unique elemental formula (e.g., C₇H₁₀O₄ for the target compound), which is a critical step in confirming the identity of a newly synthesized or isolated compound.
Tandem Mass Spectrometry (MS/MS)
In tandem mass spectrometry, ions of a specific mass-to-charge ratio (like the molecular ion) are selected and then fragmented. The resulting fragment ions are then analyzed. This technique would provide valuable information about the structure of this compound. Characteristic fragmentation patterns would be expected, such as the loss of acetic acid or ketene from the parent molecule, which would help to confirm the presence and location of the diacetate functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the carbonyl (C=O) stretch of the ester groups, typically in the region of 1735-1750 cm⁻¹. Other key peaks would include C-O stretching vibrations for the ester linkages and C=C stretching for the alkene group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, the C=C double bond of the propene backbone would typically exhibit a strong Raman signal, which can be useful for confirming the presence of this functional group.
Without access to published experimental data for this compound, the specific frequencies, chemical shifts, and mass-to-charge ratios cannot be populated into data tables.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal of suitable quality would provide unequivocal information regarding its molecular conformation, stereochemistry, and intermolecular interactions in the solid state.
A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
| Crystal Data | Hypothetical Values for this compound |
| Empirical formula | C₇H₁₀O₄ |
| Formula weight | 158.15 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 10.2(2) Å, β = 95.3(1)° | |
| c = 9.8(1) Å, γ = 90° | |
| Volume | 845(2) ų |
| Z | 4 |
| Density (calculated) | 1.243 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in an X-ray crystallographic study.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of this compound. The choice between these techniques often depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for the analysis of this compound. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound. For structural confirmation and identification of impurities, coupling the GC to a mass spectrometer (GC-MS) would be the method of choice. The selection of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl- and/or cyanopropyl-substituted polysiloxane, would be a logical starting point, balancing interactions with the polar acetate groups and the nonpolar hydrocarbon backbone.
A proposed set of GC parameters for the analysis of this compound is outlined in the table below.
| GC Parameter | Proposed Conditions |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
Note: These parameters are illustrative and would require optimization for a specific instrument and sample.
High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach, particularly if the compound exhibits thermal lability or if non-volatile impurities are present. Reversed-phase HPLC, using a C18 or C8 stationary phase, would be the most common mode for separating this moderately polar compound. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol (B129727), would be employed. Detection could be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
The following table provides a potential set of HPLC conditions for the analysis of this compound.
| HPLC Parameter | Proposed Conditions |
| Column | 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase |
| Mobile Phase | Gradient elution: 40% Acetonitrile in Water to 80% Acetonitrile in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and would require optimization for a specific instrument and sample.
The structure of this compound contains a stereocenter at the carbon atom bearing the secondary acetate group. Therefore, this compound exists as a pair of enantiomers. For applications where stereochemistry is important, it is crucial to determine the enantiomeric purity of the sample. Chiral chromatography is the primary technique used for this purpose.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with ester functionalities. Both normal-phase and reversed-phase modes can be employed, with the choice of mobile phase significantly influencing the separation.
A hypothetical chiral HPLC method for the enantiomeric separation of this compound is presented below.
| Chiral HPLC Parameter | Proposed Conditions |
| Column | 250 mm x 4.6 mm ID, 5 µm particle size, Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Isocratic: 90% Hexane / 10% Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm |
| Injection Volume | 5 µL |
Note: The selection of the chiral stationary phase and mobile phase is critical and often requires screening of several combinations to achieve optimal separation.
Computational and Theoretical Chemistry Studies of 1 Propene 1,3 Diol, Diacetate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure, bonding, and reactivity of a molecule like 1-propene-1,3-diol, diacetate. These methods solve the Schrödinger equation for the molecule, providing insights into electron distribution, molecular orbital energies, and various spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT would be instrumental in elucidating its electronic characteristics.
DFT calculations would focus on the electron density to derive the molecule's energy and other properties. Functionals such as B3LYP or PBE0, combined with basis sets like 6-311+G(d,p), would be suitable for optimizing the geometry and calculating electronic properties. Key parameters that would be investigated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is expected to be localized on the C=C double bond, while the LUMO would likely be associated with the carbonyl groups of the diacetate. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. DFT studies on α,β-unsaturated esters have shown that the HOMO is typically a π-orbital of the double bond, and the LUMO is a π* orbital of the carbonyl group. sciforum.net
Electron Density and Charge Distribution: Analysis of the electron density would reveal the charge distribution across the molecule. The electronegative oxygen atoms of the acetate (B1210297) groups will draw electron density, creating partial positive charges on the adjacent carbonyl carbons and the carbons of the propene backbone. This charge distribution is critical for understanding intermolecular interactions and reaction mechanisms.
Spectroscopic Properties: DFT can predict various spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the computed structure. For instance, the C=C and C=O stretching frequencies in the IR spectrum would be characteristic features.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar unsaturated esters.
| Property | Hypothetical Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the single bonds in this compound allows for multiple conformations, which can significantly influence its physical and chemical properties. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
The potential energy surface (PES) of the molecule would be explored by systematically rotating the key dihedral angles, such as the C-C-O-C and C-O-C=O bonds. DFT and ab initio methods would be used to calculate the energy at each point on the PES. Studies on α,β-unsaturated esters have shown that the s-trans and s-cis conformations around the C-C single bond adjacent to the double bond are often the most stable. acs.org For this compound, the interactions between the two acetate groups would also play a crucial role in determining the preferred conformations.
A relaxed PES scan, where the geometry is optimized at each fixed dihedral angle, would reveal the low-energy conformers and the transition states connecting them. The results of such an analysis would be crucial for understanding the molecule's behavior in different environments.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants. In an MD simulation, the classical equations of motion are solved for a system of atoms over time, governed by a force field.
For this compound, an MD simulation in a solvent like water or an organic solvent would reveal:
Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between water and the ester's carbonyl oxygens.
Conformational Dynamics: The transitions between different conformations in solution and their relative populations.
Transport Properties: Diffusion coefficients and other transport properties can be calculated, which are important for understanding reaction kinetics.
MD simulations of esters in aqueous solutions have been used to study hydrolysis reactions and the influence of cosolutes on reaction rates. acs.org For this compound, MD simulations could help to understand how intermolecular forces influence its reactivity and stability.
Reaction Pathway Modeling and Transition State Analysis for Transformations
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, several transformations could be studied, such as hydrolysis, addition to the double bond, or rearrangement reactions.
To model a reaction pathway, the structures of the reactants, products, and any intermediates and transition states are optimized using methods like DFT. The transition state is a first-order saddle point on the potential energy surface, and its identification is key to understanding the reaction kinetics. Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products.
Theoretical studies on the reactions of allylic esters have utilized DFT to elucidate complex catalytic cycles and reaction mechanisms. scirp.orgscirp.org For example, the hydrolysis of the diacetate groups would likely proceed through a tetrahedral intermediate, and the energy barrier for this process could be calculated. Similarly, the mechanism of electrophilic addition to the C=C double bond could be investigated, determining whether the reaction is concerted or stepwise.
A hypothetical energy profile for a reaction, such as the addition of a generic electrophile (E+) to the double bond, could be constructed.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | +5.7 |
| Products | -10.4 |
This kind of analysis provides invaluable insights into the feasibility and selectivity of chemical transformations.
Research Applications of 1 Propene 1,3 Diol, Diacetate in Synthetic and Materials Chemistry
As a Versatile Building Block in Complex Organic Molecule Synthesis
The structural features of 1-Propene-1,3-diol, diacetate, namely the presence of a carbon-carbon double bond and two acetate (B1210297) groups, make it a potentially versatile building block in the synthesis of complex organic molecules. The double bond can undergo a variety of transformations, such as addition reactions, while the acetate groups can be hydrolyzed to reveal hydroxyl groups, which can then be further functionalized.
One of the key areas where diacetates of 1,3-diols are of significant interest is in asymmetric synthesis. The controlled synthesis of enantiomerically pure syn-1,3-diacetates from racemic mixtures of 1,3-diols has been a subject of research. nih.gov This is achieved through a dynamic kinetic asymmetric transformation (DYKAT) that combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov While this research focuses on the synthesis of this class of compounds, the resulting enantiomerically pure diacetates are valuable chiral building blocks for the synthesis of natural products and other biologically active molecules. nih.gov The presence of the propene backbone in this compound offers additional handles for synthetic manipulation compared to its saturated counterparts.
Role as an Intermediate or Precursor in Polymer Science and Material Development
The unsaturated nature of this compound suggests its potential as a monomer or a precursor in polymer science. The carbon-carbon double bond can theoretically participate in polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to form polymers with unique properties. The resulting polymers would contain pendant acetate groups, which could be subsequently hydrolyzed to yield polymers with hydroxyl functionalities. These hydroxyl groups can serve as sites for cross-linking or for grafting other polymer chains, thereby modifying the material's properties.
While there is extensive literature on the use of the related saturated compound, 1,3-propanediol (B51772), as a monomer in the production of polyesters like polytrimethylene terephthalate (B1205515) (PTT), the direct application of this compound as a monomer is not as well-documented. nih.govresearchgate.net However, its structural similarity and the presence of the reactive double bond suggest a potential for creating novel polymer architectures.
Utilization in the Design and Synthesis of Catalysts or Ligands
The bifunctional nature of this compound, after deprotection of the acetate groups to the corresponding diol, allows for its potential use in the design and synthesis of ligands for catalysis. The two hydroxyl groups can coordinate to a metal center, forming a chelate ring. The propene backbone can be further functionalized to introduce other coordinating groups or to tune the steric and electronic properties of the resulting ligand.
Chiral diols are widely used as precursors for the synthesis of chiral ligands for asymmetric catalysis. Given the potential for synthesizing enantiomerically pure forms of 1,3-diols and their diacetates, this compound could serve as a precursor to novel chiral ligands. These ligands could find applications in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Contributions to Methodological Advancements in Organic Chemistry
The synthesis and reactions of compounds like this compound can contribute to the development of new synthetic methodologies. For instance, the aforementioned dynamic kinetic asymmetric transformation for the synthesis of syn-1,3-diacetates is a significant methodological advancement. nih.gov This one-pot process, which combines multiple catalytic transformations, offers an efficient route to enantiomerically pure compounds that are valuable in synthetic chemistry. nih.gov
Future Research Directions and Emerging Challenges in 1 Propene 1,3 Diol, Diacetate Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 1-Propene-1,3-diol, diacetate, future research will undoubtedly focus on developing synthetic methodologies that are not only efficient but also environmentally benign.
Current synthetic approaches often rely on traditional chemical methods that may involve harsh reaction conditions or the use of hazardous reagents. A significant area for future development lies in the exploration of biocatalytic and enzymatic methods for the synthesis of this compound. Enzymatic acylation, for instance, offers a promising green alternative to conventional chemical acylation. franciscoploulab.eunih.govmdpi.com The use of lipases for the acylation of diols is a well-established strategy that could be adapted for the selective acetylation of 1-propene-1,3-diol. franciscoploulab.eu Research in this area would involve screening for suitable enzymes, optimizing reaction conditions (such as solvent, temperature, and acyl donor), and developing efficient downstream processing for product isolation. nih.gov The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling. mdpi.com
Another avenue for sustainable synthesis is the utilization of renewable feedstocks. The development of pathways to produce 1-propene-1,3-diol, the precursor to the diacetate, from biomass-derived sources would be a significant advancement. For example, 1,3-propanediol (B51772), the saturated analogue, can be produced via fermentation of glycerol, a byproduct of biodiesel production. ebi.ac.uk Similar bio-based routes to 1-propene-1,3-diol could be a key research focus.
Furthermore, the principles of green chemistry can be applied to improve existing chemical syntheses. This includes the use of greener solvents, such as aqueous media, and the development of heterogeneous catalysts that can be easily separated and reused. rsc.org For instance, the O-allylation of phenols with allylic acetates has been successfully demonstrated in water using a magnetically separable palladium catalyst, a protocol that could potentially be adapted for the synthesis of related compounds. rsc.org
| Synthetic Approach | Potential Advantages | Research Challenges |
| Enzymatic Acylation | High selectivity, mild reaction conditions, reduced waste. franciscoploulab.eunih.gov | Enzyme stability, cost, and the need for efficient downstream processing. nih.gov |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of efficient and cost-effective conversion pathways from biomass. |
| Green Catalysis | Catalyst recyclability, use of environmentally benign solvents like water. rsc.org | Catalyst deactivation, and optimization of reaction conditions for high yields in green solvents. |
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The presence of both a carbon-carbon double bond and two acetate (B1210297) groups in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. Future research will likely uncover novel transformations and catalytic applications for this versatile molecule.
The allylic acetate functionality is known to participate in a range of transition metal-catalyzed reactions. Palladium-catalyzed reactions, in particular, have been shown to be effective for transformations involving allylic acetates. bohrium.comresearchgate.net Future investigations could focus on exploring the reactivity of this compound in reactions such as Heck coupling, Tsuji-Trost allylation, and other cross-coupling reactions. bohrium.comresearchgate.net The development of new catalyst systems, including those based on earth-abundant metals, for these transformations would be a significant contribution. For example, nickel-catalyzed reductive allylation of aldehydes with allyl acetates has been reported as an efficient method for carbon-carbon bond formation. bohrium.com
The diene moiety that can be formed from this compound and its derivatives opens up possibilities for cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. Research into the stereoselectivity of these reactions and the development of asymmetric catalytic versions would be of great interest.
Furthermore, the potential for this compound to undergo polymerization and copolymerization reactions through its double bond is an area ripe for exploration. The resulting polymers could possess unique properties due to the presence of the diacetate functionality, which could be further modified post-polymerization.
| Reaction Type | Potential Products/Applications | Future Research Focus |
| Palladium-Catalyzed Cross-Coupling | Functionalized organic molecules, complex natural product synthesis. researchgate.net | Development of novel and more efficient palladium and other transition metal catalysts. bohrium.comresearchgate.net |
| Cycloaddition Reactions | Complex cyclic and polycyclic structures. | Investigation of stereoselectivity and development of asymmetric catalytic systems. |
| Polymerization | Novel polymers with tunable properties. | Exploring different polymerization techniques and post-polymerization modifications. |
Integration into Advanced Functional Materials Research
The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. Its ability to act as a monomer or a cross-linking agent opens up a wide range of possibilities in polymer chemistry and materials science. smolecule.comnih.gov
One of the most promising areas of future research is the use of this compound in the synthesis of functional polymers. cmu.edu The presence of the double bond allows for its incorporation into polymer chains via various polymerization techniques, including radical polymerization. cmu.edugantrade.com The resulting polymers would have pendant acetate groups that could be hydrolyzed to yield polymers with hydroxyl functionalities. These hydroxyl groups can then be further modified to introduce a wide range of functional groups, leading to materials with tailored properties for specific applications, such as drug delivery, tissue engineering, and coatings. nih.gov Polymers with allyl functionalities are known to be a unique class that allows for the insertion of diverse architectures and functionalities. nih.gov
The development of biodegradable polymers is another critical area of research. By incorporating this compound into polyester (B1180765) backbones through polycondensation reactions, it may be possible to create new biodegradable materials. The ester linkages would be susceptible to hydrolysis, leading to the degradation of the polymer chain.
Furthermore, the potential for this compound to be used in the development of hydrogels and other smart materials is an exciting prospect. The cross-linking of polymers with this compound could lead to the formation of networks with specific mechanical and swelling properties.
| Material Type | Potential Applications | Research Directions |
| Functional Polymers | Drug delivery, tissue engineering, smart coatings. nih.gov | Synthesis of well-defined polymers and exploration of post-polymerization modifications. nih.govcmu.edu |
| Biodegradable Polymers | Sustainable packaging, biomedical implants. | Investigation of polymerization with other monomers and evaluation of degradation profiles. |
| Hydrogels | Biosensors, soft robotics, controlled release systems. mdpi.com | Control of cross-linking density and characterization of material properties. |
Predictive Modeling and Data Science in Elucidating Chemical Behavior and Applications
The use of computational tools, including predictive modeling and data science, is becoming increasingly integral to chemical research. These approaches can accelerate the discovery and development of new molecules and materials by providing insights into their properties and reactivity, thus guiding experimental efforts.
For this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could be developed to predict its biological activity and physicochemical properties. nih.govnih.govqsardb.org For instance, QSAR models have been successfully applied to predict the toxicity of α,β-unsaturated esters, a class of compounds to which this compound belongs. nih.govnih.govqsardb.org Future work could focus on developing specific models for this compound and its derivatives to guide the design of safer and more effective molecules.
Machine learning algorithms are also powerful tools for predicting reaction outcomes and identifying optimal reaction conditions. rsc.orgnih.govacs.org By training models on large datasets of chemical reactions, it is possible to predict the products of a reaction with a high degree of accuracy. nih.govacs.org This approach could be used to explore the vast chemical space of reactions involving this compound, identifying novel and efficient synthetic routes. Machine learning can help decipher the complex interplay of various molecular parameters and their non-linear dependencies in catalytic reactions. rsc.org
Computational chemistry methods, such as density functional theory (DFT), can be employed to investigate the reaction mechanisms of transformations involving this compound at the atomic level. This can provide a deeper understanding of its reactivity and guide the design of new catalysts and reactions.
| Computational Approach | Application to this compound | Future Potential |
| QSAR/QSPR | Prediction of toxicity, bioavailability, and other properties. nih.govnih.govqsardb.org | Design of safer and more effective derivatives for various applications. |
| Machine Learning | Prediction of reaction outcomes and optimization of synthetic routes. rsc.orgnih.govacs.org | Accelerated discovery of novel reactions and materials. |
| Computational Chemistry (DFT) | Elucidation of reaction mechanisms and catalyst design. | Rational design of more efficient and selective catalytic systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
